molecular formula C15H17O4P B13856206 m-Isopropylphenyl phenyl phosphate CAS No. 2742934-70-7

m-Isopropylphenyl phenyl phosphate

Cat. No.: B13856206
CAS No.: 2742934-70-7
M. Wt: 292.27 g/mol
InChI Key: HFXIITUEWSKRBG-UHFFFAOYSA-N
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Description

m-Isopropylphenyl phenyl phosphate is an organophosphate compound widely used as a flame retardant and plasticizer. It is known for its excellent thermal stability, low toxicity, and compatibility with various polymers. The compound is a colorless to pale yellow liquid with the molecular formula C27H33O4P and a molecular weight of 452.52 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-Isopropylphenyl phenyl phosphate typically involves the phosphorylation of isopropylphenol with phosphorus oxychloride (POCl3). The reaction is catalyzed by p-toluene sulfonic acid and proceeds under controlled temperature and pressure conditions. The general reaction scheme is as follows :

[ 3C_3H_7C_6H_5OH + POCl_3 \rightarrow (C_3H_7C_6H_5)_3PO_4 + 3HCl ]

Industrial Production Methods: In industrial settings, the synthesis involves the following steps:

Chemical Reactions Analysis

Types of Reactions: m-Isopropylphenyl phenyl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the phenyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Reagents such as sodium hydroxide and other strong bases are used under controlled temperature conditions.

Major Products:

Scientific Research Applications

m-Isopropylphenyl phenyl phosphate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of m-Isopropylphenyl phenyl phosphate as a flame retardant involves the formation of phosphoric acid during thermal decomposition. This acid further reacts to form pyrophosphoric acid, which acts in the condensed phase to block heat transfer and inhibit combustion . The compound’s molecular targets include various polymers, where it integrates into the polymer matrix to enhance thermal stability and fire resistance.

Properties

CAS No.

2742934-70-7

Molecular Formula

C15H17O4P

Molecular Weight

292.27 g/mol

IUPAC Name

phenyl (3-propan-2-ylphenyl) hydrogen phosphate

InChI

InChI=1S/C15H17O4P/c1-12(2)13-7-6-10-15(11-13)19-20(16,17)18-14-8-4-3-5-9-14/h3-12H,1-2H3,(H,16,17)

InChI Key

HFXIITUEWSKRBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC=C1)OP(=O)(O)OC2=CC=CC=C2

Origin of Product

United States

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